2-Fluoro-4-methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHFKTUOAQOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Methoxybenzo D Thiazole and Its Analogues
Direct Synthesis Approaches to 2-Fluoro-4-methoxybenzo[d]thiazole
Direct synthetic strategies aim to construct the this compound molecule in a limited number of steps, often by forming the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) precursor or by direct fluorination of a suitable benzothiazole (B30560) derivative.
Fluorination Strategies for Benzo[d]thiazoles
The introduction of a fluorine atom at the 2-position of a pre-formed 4-methoxybenzo[d]thiazole ring presents a significant challenge due to the specific reactivity of the benzothiazole nucleus. Electrophilic fluorinating reagents are often employed for such transformations. One of the most common and versatile electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comresearchgate.netnih.govwikipedia.org While direct fluorination of 4-methoxybenzo[d]thiazole itself is not widely reported, the principle can be inferred from the fluorination of other activated aromatic and heterocyclic systems. nih.gov The reaction would likely proceed via electrophilic attack at the electron-rich 2-position of the benzothiazole ring. The success of such a reaction would depend on the careful optimization of reaction conditions to achieve regioselectivity and avoid unwanted side reactions.
Another potential, though less direct, fluorination strategy involves the conversion of a 2-aminobenzothiazole (B30445) precursor to a diazonium salt, followed by a Balz-Schiemann reaction. wikipedia.orgbyjus.comorganic-chemistry.org This classical method for introducing fluorine onto an aromatic ring involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt. The application of this method would first require the synthesis of 2-amino-4-methoxybenzo[d]thiazole.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Chemical Formula | Key Features |
| Selectfluor® | C7H14B2ClF9N2 | Commercially available, stable solid, versatile for various substrates. wikipedia.org |
| N-Fluorobenzenesulfonimide (NFSI) | C12H10FNO4S2 | Another common electrophilic fluorine source. |
Regioselective Benzothiazole Ring Annulation Methods
The construction of the benzothiazole ring with the desired 4-methoxy substitution pattern is a key aspect of the synthesis. A common method for forming the benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon synthon. In the context of this compound, this would ideally involve a precursor that already contains the 4-methoxy group and allows for the introduction of the 2-fluoro substituent.
One general approach involves the reaction of a substituted aniline (B41778) with a source of sulfur and a carbon synthon. For instance, the reaction of an appropriately substituted o-haloaniline with carbon disulfide can lead to the formation of a 2-mercaptobenzothiazole (B37678), which could then be a precursor for further functionalization. niscpr.res.in Achieving regioselectivity to place the methoxy (B1213986) group at the 4-position requires the use of a starting material with the correct substitution pattern, such as 3-methoxy-2-aminobenzenethiol.
Precursor Synthesis and Intermediate Compounds
The synthesis of this compound often relies on the preparation of key precursors and intermediates that are subsequently converted to the final product.
Generation of Fluorinated Aniline and Methoxy-Substituted Intermediates
The synthesis of the target molecule is highly dependent on the availability of appropriately substituted aniline and benzothiazole precursors. For example, the synthesis of 2-amino-4-methoxybenzothiazole (B160982) is a crucial step if a subsequent diazotization-fluorination reaction is planned. This intermediate can be prepared by the condensation of p-methoxyaniline with ammonium (B1175870) thiocyanate. tandfonline.com
More generally, the synthesis of substituted 2-aminobenzothiazoles can be achieved through the reaction of haloanilines with thiocarbamoyl chloride. researchgate.net The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, demonstrating the feasibility of synthesizing benzothiazoles with specific substitution patterns that could be adapted for the 4-methoxy analogue. nih.gov
Table 2: Representative Precursors for Benzothiazole Synthesis
| Precursor Name | Structure | Synthetic Utility | Reference |
| 2-Amino-4-methoxybenzothiazole | C8H8N2OS | Intermediate for conversion to 2-fluoro derivative via diazotization. | tandfonline.comnih.gov |
| 3-Methoxy-2-aminobenzenethiol | C7H9NOS | Precursor for direct cyclization to form the 4-methoxybenzothiazole ring. | |
| 2-Mercapto-4-methoxybenzothiazole | C8H7NOS2 | Intermediate for conversion to the 2-fluoro derivative. | nih.gov |
Functionalization of 2-Mercaptobenzothiazole and its Derivatives
2-Mercaptobenzothiazole and its derivatives are versatile intermediates in the synthesis of various substituted benzothiazoles. niscpr.res.in The synthesis of 2-mercaptobenzothiazole itself is well-established and can be achieved through the reaction of aniline, carbon disulfide, and sulfur under pressure. A similar approach could be envisioned starting from 3-methoxyaniline to produce 4-methoxy-2-mercaptobenzothiazole.
Once the 2-mercapto-4-methoxybenzothiazole is obtained, its conversion to the 2-fluoro derivative is a key transformation. While direct fluorination of the thiol group is not a standard procedure, a two-step sequence could be employed. This would involve the oxidation of the 2-mercapto group to a more reactive species, such as a sulfonyl chloride or sulfonyl fluoride (B91410), followed by nucleophilic fluorination. Nucleophilic fluorination of chloro-substituted heterocycles using reagents like potassium fluoride (KF) is a known transformation, often requiring phase-transfer catalysts or anhydrous conditions to enhance the reactivity of the fluoride ion. nih.govnih.gov
Catalytic Approaches in Benzo[d]thiazole Synthesis
Catalysis plays a significant role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. In the context of benzothiazole synthesis, various catalytic systems have been developed. For instance, ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas has been shown to produce 2-aminobenzothiazoles. nih.gov While not specific to this compound, this demonstrates the potential of transition metal catalysis in forming the core benzothiazole structure.
Furthermore, catalyst-free methods for the synthesis of 2-substituted benzothiazoles have also been reported, highlighting the diverse strategies available for constructing this heterocyclic system. researchgate.net The development of a catalytic method for the direct C-H fluorination of the 2-position of a 4-methoxybenzothiazole would be a highly desirable but challenging goal.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation and olefination of thiazole derivatives. This method avoids the need for pre-functionalized starting materials, such as organometallic reagents, making it an economically and environmentally attractive approach. organic-chemistry.org In the context of benzo[d]thiazole synthesis, this strategy allows for the selective introduction of aryl or alkenyl groups at specific positions on the thiazole ring.
Research has demonstrated that ligand-free palladium acetate (B1210297) (Pd(OAc)₂) can efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides. organic-chemistry.org This reaction tolerates a wide array of functional groups on the aryl bromide, including fluoro, acetyl, nitro, and nitrile groups, leading to moderate to high yields of the 5-arylated products. organic-chemistry.org A similar protocol has been developed for the C-2 selective alkenylation of electron-deficient thiazoles, providing a straightforward route to 2-alkenyl-thiazole moieties. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Thiazoles
| Catalyst | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Thiazole derivative, Aryl bromide | 5-Arylthiazole | Moderate to High | organic-chemistry.org |
This table is illustrative and based on general findings for thiazole derivatives.
The versatility of this method is further highlighted by its application in the synthesis of complex molecules. For instance, palladium-catalyzed cross-coupling reactions have been used to functionalize a novel 2H-thiazolo[4,5-d] airo.co.inresearchgate.netbepls.comtriazole system, demonstrating the robustness of this approach for creating diverse chemical scaffolds. nih.gov
Copper-Assisted Cyclization Reactions
Copper-catalyzed reactions provide an alternative and efficient pathway for the synthesis of benzothiazole and related heterocyclic structures. These methods often involve tandem or cascade cyclizations, where multiple bonds are formed in a single pot, leading to increased efficiency and atom economy.
One notable example is the copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites to produce 4H-benzo[d] airo.co.inbepls.comthiazin-2-yl phosphonates. nih.gov This reaction proceeds through the formation of both C-P and C-S bonds in one step. While not directly yielding a benzothiazole, this methodology showcases the potential of copper catalysis in constructing related sulfur-nitrogen heterocycles.
Similarly, copper has been employed to catalyze the oxidative cyclization of amidines with nitriles to form 1,2,4-triazoles, demonstrating its utility in facilitating N-C and N-N bond formation. nih.gov The principles of these copper-assisted cyclizations can be conceptually applied to the design of synthetic routes toward functionalized benzo[d]thiazoles.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. mdpi.com The application of microwave irradiation is particularly beneficial for the synthesis of benzothiazole derivatives.
Several studies have reported the efficient synthesis of 2-aryl-benzothiazoles through the condensation of 2-aminothiophenol with various aldehydes under microwave irradiation. mdpi.com This method can be performed under solvent-free conditions, further enhancing its green chemistry credentials. mdpi.comtsijournals.com For example, using Acacia concinna as a biocatalyst, 2-aryl-benzothiazoles have been synthesized in high yields with significantly shorter reaction times compared to conventional heating methods. mdpi.com
Microwave-assisted protocols have also been successfully applied to the synthesis of more complex fused heterocyclic systems containing a benzothiazole moiety. researchgate.net These rapid, one-pot, multi-component reactions often proceed without the need for a catalyst or chromatographic purification, making them highly efficient and environmentally friendly. researchgate.net The use of microwaves has also been shown to be effective in the synthesis of various thiazolidinedione and triazole derivatives. nih.govrasayanjournal.co.inpensoft.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Refluxing solvent | mdpi.com |
Amide Bond Formation Strategies for Benzo[d]thiazole Derivatives
The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. For benzo[d]thiazole derivatives, this reaction is key to introducing a wide range of substituents, often to modulate their biological activity.
N,N′-Dicyclohexylcarbodiimide (DCC) Mediated Coupling
N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used and powerful dehydrating agent for the formation of amide bonds from carboxylic acids and primary or secondary amines. chemicalbook.com This method is highly effective and proceeds under mild reaction conditions. thieme-connect.de
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and N,N′-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be easily removed by filtration. chemicalbook.comthieme-connect.dewikipedia.org
This coupling strategy is broadly applicable and can be used to link a carboxylic acid-containing molecule to an amino-functionalized benzo[d]thiazole, or vice versa. The reaction is typically carried out in solvents like dichloromethane (B109758) or acetonitrile (B52724) at room temperature or below. chemicalbook.com While highly efficient, care must be taken to control the reaction conditions to minimize potential side reactions, such as the formation of N-acylurea, and to prevent racemization if chiral substrates are used. chemicalbook.comthieme-connect.de
Solvent-Free and Environmentally Conscious Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of benzothiazoles, this has led to a focus on solvent-free reactions and the use of environmentally benign reagents and catalysts.
Solvent-free synthesis of 2-substituted benzothiazoles has been achieved by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature. researchgate.net This method offers excellent yields in very short reaction times and simplifies the work-up procedure, as no solvent needs to be removed. researchgate.net
The use of water as a solvent is another cornerstone of green chemistry. Convenient and environmentally friendly methods for the synthesis of benzo[d]thiazoles have been developed using water as the reaction medium. researchgate.net These aqueous methods, along with solvent-free protocols, significantly reduce the generation of hazardous waste and are more energy-efficient compared to traditional synthetic approaches that rely on volatile organic solvents. airo.co.inresearchgate.net The development of such eco-friendly methods is crucial for the sustainable production of benzothiazole derivatives. bohrium.com
Derivatization and Structural Diversification of 2 Fluoro 4 Methoxybenzo D Thiazole
Introduction of Additional Substituents via Electrophilic Aromatic Substitution
The introduction of new functional groups onto the benzene (B151609) portion of the benzothiazole (B30560) core through electrophilic aromatic substitution is a fundamental strategy for structural diversification. The regiochemical outcome of such reactions on 2-Fluoro-4-methoxybenzo[d]thiazole would be directed by the existing methoxy (B1213986) and thiazole (B1198619) moieties. The methoxy group is a powerful activating group and an ortho-, para-director, while the fused thiazole ring generally acts as a deactivating group.
Detailed experimental studies on the electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, or Friedel-Crafts reactions) specifically for this compound are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, it is anticipated that substitution would preferentially occur at the positions ortho and para to the strongly activating methoxy group. The potential sites for substitution would need to be considered in the context of the steric hindrance posed by the adjacent thiazole ring.
Nucleophilic Aromatic Substitution Reactions on the Benzo[d]thiazole Core
Nucleophilic aromatic substitution (SNAr) offers a powerful method for modifying the benzene ring of this compound, particularly by targeting the fluorine atom. The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
In a related context, studies on fluorinated aromatic compounds have shown that the substitution of a fluorine atom with a nucleophile, such as a methoxy group, is feasible, especially when the aromatic ring is rendered electron-deficient by other substituents. nih.gov The rate of these substitutions can be enhanced in protic solvents. nih.gov For this compound, the electron-withdrawing nature of the thiazole ring system could potentially facilitate the displacement of the fluorine atom by strong nucleophiles.
Furthermore, research on unprotected fluoro- and methoxy-substituted benzoic acids has demonstrated that ortho-fluoro or -methoxy groups can be displaced by organolithium and Grignard reagents. researchgate.net This suggests that under specific conditions, the fluorine atom on the benzene ring of this compound could be a viable handle for the introduction of new carbon-based substituents.
Modifications at the 2-Position of the Benzo[d]thiazole Ring
The 2-position of the benzothiazole ring is a well-established site for chemical modification. The fluorine atom in this compound is expected to be a good leaving group, making this position susceptible to nucleophilic attack.
Kinetic studies on the reactions of 2-halogenothiazoles with nucleophiles have confirmed the reactivity of this position. rsc.orgrsc.org The substitution of the halogen can proceed via an addition-elimination mechanism. rsc.org This opens up the possibility of introducing a wide array of functional groups at the 2-position of this compound by reacting it with various nucleophiles such as amines, thiols, and alkoxides.
A more complex transformation involving the 2-position is the skeletal editing of 2-halobenzothiazoles using silver nitrite (B80452) to form 1,2,3-benzothiadiazoles, which represents a complete alteration of the thiazole ring. wikipedia.org Another approach for functionalization at the 2-position involves the nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents, which proceeds via C-S bond cleavage. rsc.org While not a direct reaction of the 2-fluoro derivative, it highlights the versatility of the 2-position for forming new carbon-carbon bonds.
Table 1: Potential Nucleophilic Substitution Reactions at the 2-Position
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Amine (R-NH₂) | 2-Amino-4-methoxybenzo[d]thiazole derivative | Nucleophilic Substitution |
| Thiol (R-SH) | 2-Thio-4-methoxybenzo[d]thiazole derivative | Nucleophilic Substitution |
Synthesis of Fused Heterocyclic Systems Incorporating the Benzo[d]thiazole Fragment
The benzothiazole core can serve as a foundational building block for the construction of more complex, fused heterocyclic systems. This strategy is of significant interest in the development of novel compounds with unique three-dimensional structures and biological activities.
One documented approach involves the use of 2-benzothiazolylguanidines as precursors for the synthesis of fused 2-amino-4-oxo-1,3,5-triazines through microwave-assisted ring closure carbonylation. researchgate.net This demonstrates that functional groups appended to the benzothiazole ring can participate in cyclization reactions to create new fused rings.
Another intriguing transformation is the nucleophile-induced ring contraction of pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazines to yield pyrrolo[2,1-b] nih.govrsc.orgbenzothiazoles. nih.gov Although this example does not start from a simple benzothiazole, it illustrates the potential for skeletal rearrangements of larger systems containing the benzothiazole motif to generate novel fused structures. The functional groups on this compound could potentially be elaborated to create substrates for similar intramolecular cyclizations or ring transformations.
Creation of Conjugated Systems and Multi-Component Derivatives
Expanding the π-conjugated system of the benzothiazole core or linking it to other molecular fragments are common strategies in the design of functional materials and complex bioactive molecules. rsc.orgrsc.org Transition metal-catalyzed cross-coupling reactions are invaluable tools for achieving this.
While the direct use of this compound in cross-coupling reactions is not widely reported, the reactivity of related halo- and aminobenzothiazoles provides a strong indication of its potential. For instance, 2-aminobenzothiazoles can undergo copper-catalyzed C-N coupling with boronic acids to form N-arylated derivatives. nih.gov This type of reaction could be envisioned for a derivative of this compound where an amino group is present on the benzene ring.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been successfully performed on resin-bound bromobenzothiazoles to create C-C and C-N bonds. nih.gov This suggests that if the fluorine atom in this compound is not sufficiently reactive for direct cross-coupling, it could be converted to a more reactive halide (e.g., bromo or iodo) to facilitate such transformations. The synthesis of 2-arylsubstituted benzothiazoles has also been achieved by refluxing o-aminothiophenol with substituted benzoic acids in the presence of polyphosphoric acid. ijpsonline.com
Table 2: Potential Cross-Coupling Reactions for Derivatization
| Reaction Type | Coupling Partner | Catalyst | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Palladium | 2-Aryl-4-methoxybenzo[d]thiazole |
| Buchwald-Hartwig | Amine | Palladium | 2-Amino-4-methoxybenzo[d]thiazole |
Advanced Spectroscopic Characterization Techniques for Benzo D Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. For 2-Fluoro-4-methoxybenzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete structural assignment. However, no specific spectral data has been publicly documented.
Proton (¹H) NMR Analysis and Chemical Shift Interpretation
A ¹H NMR spectrum would be expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring and the three protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. Without experimental data, a precise analysis is not possible.
Carbon-13 (¹³C) NMR Analysis and Coupling Constants
The ¹³C NMR spectrum would reveal eight distinct signals for the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C2) would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. Other carbons in proximity to the fluorine would show smaller C-F couplings. No experimental data is available to create a data table.
Fluorine-19 (¹⁹F) NMR Analysis for Fluorine Environments
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the fluorine being attached to an sp²-hybridized carbon within a heteroaromatic system. This specific data is not available in the public domain.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the precise assignment of all proton and carbon signals. These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. A discussion of these techniques is purely theoretical without the foundational 1D spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the expected exact mass can be calculated from its molecular formula, C₈H₆FNOS. This technique would confirm the elemental composition, but no experimental HRMS data has been published.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts.
The key vibrational modes anticipated for this molecule include the C-F stretching vibration, which is typically strong and found in the 1400-1000 cm⁻¹ region. The methoxy group (-OCH₃) would exhibit characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹ (for aryl ethers). The benzothiazole (B30560) core itself presents a complex fingerprint region. The C=N stretching of the thiazole (B1198619) ring is expected to appear in the 1630-1550 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, which is often weak, typically appears in the 700-600 cm⁻¹ range.
For comparison, studies on related compounds like 2-amino-4-methylbenzothiazole (B75042) have provided detailed vibrational assignments, which serve as a valuable reference for interpreting the spectra of other benzothiazole derivatives. researchgate.net
Table 1: Anticipated FT-IR Vibrational Frequencies for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methoxy (-OCH₃) C-H | Stretching | 2950-2850 |
| Thiazole C=N | Stretching | 1630-1550 |
| Aromatic C=C | Stretching | 1600-1450 |
| Methoxy (-OCH₃) C-O | Stretching | ~1250 |
| C-F | Stretching | 1400-1000 |
| C-S | Stretching | 700-600 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FT-IR spectroscopy. For this compound, the Raman spectrum would be expected to clearly show the C-S bond vibrations and the symmetric breathing modes of the aromatic ring system. The analysis of the Raman spectrum of 2-amino-4-methylbenzothiazole has demonstrated the utility of this technique in assigning skeletal vibrations of the benzothiazole core. researchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) correspond to the promotion of electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the benzothiazole chromophore. These typically involve π → π* transitions within the conjugated aromatic system. The presence of the methoxy group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzothiazole due to its electron-donating nature, which extends the conjugation. Studies on other substituted benzothiazoles have shown absorption bands in the UV region, and similar behavior would be anticipated for this compound. scielo.org.zaresearchgate.net Time-dependent density functional theory (TD-DFT) calculations are often employed to theoretically predict and assign these electronic transitions. scielo.org.za
Table 2: Predicted Electronic Transitions for this compound
| Transition | Wavelength Range (nm) | Description |
| π → π | 250-350 | Electronic transition within the conjugated benzothiazole ring system. |
| n → π | >300 | Weaker transition involving non-bonding electrons on nitrogen or sulfur. |
X-ray Crystallography for Solid-State Structure Elucidation
Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Methoxybenzo D Thiazole
Quantum Chemical Calculations: A Predictive Framework
Quantum chemical calculations are fundamental to predicting the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
For related benzothiazole (B30560) derivatives, Density Functional Theory (DFT) has been widely employed to understand their electronic properties. researchgate.net Methods like B3LYP are commonly used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to identify nucleophilic and electrophilic sites within a molecule, guiding the prediction of intermolecular interactions. researchgate.net
Ab Initio Methods for Ground State Properties
Ab initio methods, such as Hartree-Fock (HF), have been used to investigate the ground state properties of similar compounds. nih.gov These methods, while computationally more intensive than DFT, can provide valuable benchmark data for molecular geometries and electronic properties. mdpi.com For a comprehensive understanding, results from ab initio calculations are often compared with those from various DFT functionals. mdpi.com
Basis Set Selection and Computational Parameters
The choice of basis set is critical for the accuracy of quantum chemical calculations. For analogous benzothiazoles, basis sets like 6-311G(d,p) have been successfully used to obtain reliable results for both geometry optimization and vibrational frequency calculations. mdpi.com The selection of the appropriate functional and basis set is a crucial first step in any computational study and would need to be validated for 2-Fluoro-4-methoxybenzo[d]thiazole.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While no specific molecular dynamics (MD) simulations have been reported for this compound, this technique is invaluable for studying the conformational landscape and intermolecular interactions of flexible molecules in a simulated environment, such as in a solvent or a biological system. MD simulations can reveal how the molecule behaves over time, providing insights into its dynamic properties that are not accessible through static quantum chemical calculations.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is extensively used in drug discovery. For numerous thiazole (B1198619) and benzothiazole derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.govniscair.res.inimpactfactor.org Such studies on this compound would be essential to assess its potential biological activity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For related benzothiazoles, DFT and ab initio methods have been used to calculate vibrational frequencies (IR and Raman). mdpi.com Similarly, predicting NMR chemical shifts is a powerful tool for structural elucidation. While no such predictions are available for this compound, these calculations would be a standard component of its theoretical characterization.
Chemical Reactivity and Transformation of 2 Fluoro 4 Methoxybenzo D Thiazole
Reactivity of the Benzothiazole (B30560) Nitrogen and Sulfur Atoms
The benzothiazole ring system features a nitrogen and a sulfur atom, both of which possess lone pairs of electrons and can participate in chemical reactions. The nitrogen atom, being a part of the thiazole (B1198619) ring, is generally basic and can be protonated or alkylated. However, the electron-withdrawing nature of the fluorine atom at the adjacent C2 position is expected to reduce the basicity of the nitrogen atom in 2-Fluoro-4-methoxybenzo[d]thiazole compared to an unsubstituted benzothiazole.
The sulfur atom in the benzothiazole ring is generally less reactive than the nitrogen. It can, however, be oxidized under strong oxidizing conditions to form a sulfoxide (B87167) or a sulfone. These transformations would significantly alter the electronic properties and reactivity of the entire molecule.
Transformations Involving the Fluoro Substituent
The fluorine atom at the 2-position of the benzothiazole ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the C2 carbon, enhanced by the adjacent nitrogen atom, makes it susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in such systems, can be displaced by various nucleophiles.
Studies on similar fluoro-substituted heterocyclic compounds have shown that the ease of this substitution is influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions involving di- and tri-fluorine-substituted benzaldehydes, the fluorine at the para position is readily replaced by a methoxy (B1213986) group when methanol (B129727) is used as the solvent. acgpubs.org This suggests that nucleophiles like methoxide (B1231860) can displace the fluorine atom in this compound. The rate of such nucleophilic aromatic substitutions is generally increased by the presence of electron-withdrawing groups on the aromatic ring. acgpubs.org
Common nucleophiles that could potentially displace the fluoro group include:
Alkoxides (e.g., methoxide, ethoxide)
Amines (primary and secondary)
Thiols
The following table summarizes potential nucleophilic substitution reactions at the C2 position:
| Nucleophile | Product |
| RO⁻ | 2-Alkoxy-4-methoxybenzo[d]thiazole |
| R₂NH | 2-(Dialkylamino)-4-methoxybenzo[d]thiazole |
| RSH | 2-(Alkylthio)-4-methoxybenzo[d]thiazole |
Reactions of the Methoxy Group
The methoxy group at the 4-position is an electron-donating group, which influences the reactivity of the benzene (B151609) portion of the benzothiazole ring. This group is generally stable but can be cleaved under harsh acidic conditions (e.g., using hydrobromic acid or hydroiodic acid) to yield the corresponding 4-hydroxy-2-fluorobenzo[d]thiazole. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion.
Electrophilic and Nucleophilic Reactivity of the Aromatic Rings
The benzothiazole system in this compound consists of two aromatic rings: the benzene ring and the thiazole ring.
Thiazole Ring: The thiazole ring is generally considered to be electron-deficient and is therefore less reactive towards electrophilic substitution than the benzene ring. The presence of the fluorine atom at C2 further deactivates this position towards electrophilic attack. Nucleophilic attack, as discussed in section 6.2, is more characteristic of the C2 position of the thiazole ring.
Oxidative and Reductive Transformations
The this compound molecule can undergo both oxidative and reductive transformations.
Oxidation: As mentioned earlier, the sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone using strong oxidizing agents. The benzene ring can also be oxidized under vigorous conditions, leading to ring cleavage. Dehydrogenation of a thiazoline (B8809763) precursor is a common oxidative method to form the thiazole ring, often employing reagents like manganese dioxide. nih.gov
Reduction: The benzothiazole ring can be reduced under certain conditions. For example, catalytic hydrogenation might lead to the saturation of the thiazole ring or even the benzene ring, although the latter would require more forcing conditions. The fluoro and methoxy groups are generally stable to most reducing agents.
Formation of Coordination Compounds and Organometallic Derivatives
The nitrogen atom of the benzothiazole ring can act as a ligand to coordinate with various metal ions, forming coordination compounds. The ability of the nitrogen to coordinate will be influenced by the electronic effects of the fluoro and methoxy substituents. The electron-withdrawing fluoro group might decrease the coordinating ability of the nitrogen, while the electron-donating methoxy group could have a counteracting effect.
The formation of organometallic derivatives is also a possibility. For instance, lithiation of the aromatic ring could be achieved, followed by reaction with various electrophiles to introduce new functional groups. The position of lithiation would be directed by the existing substituents.
Applications in Chemical Synthesis and Materials Science Research
Utilization as a Building Block in Complex Chemical Synthesis
In the field of organic chemistry, 2-Fluoro-4-methoxybenzo[d]thiazole is recognized as a key building block. Its structure allows for further chemical modifications, making it an essential starting material for the synthesis of more intricate molecules. The presence of a fluorine atom at the 2-position of the thiazole (B1198619) ring provides a reactive site for nucleophilic substitution reactions, enabling chemists to introduce a variety of functional groups and construct complex molecular architectures. This reactivity is crucial for developing new compounds with potential applications in pharmaceuticals and other specialized chemical industries.
Intermediates in Agrochemical Research
While specific commercialized agrochemicals containing this exact moiety are not widely documented, its structural motifs are relevant to agrochemical research. Benzothiazole (B30560) derivatives are a known class of compounds investigated for potential herbicidal and fungicidal activities. The introduction of fluorine and methoxy (B1213986) groups can significantly alter the biological activity and physical properties of the parent molecule, potentially leading to the discovery of new and more effective crop protection agents. Researchers in this field utilize such intermediates to create libraries of novel compounds for biological screening.
Role in the Production of Specialty Chemicals and Materials
The synthesis of specialty chemicals, which are produced in lower volumes but have high value, often relies on unique starting materials like this compound. bldpharm.com Its derivatives are explored for use in creating dyes, pigments, and other performance-oriented chemicals. Furthermore, it is classified under materials science as a building block for materials such as OLEDs (Organic Light Emitting Diodes), polymers, and other advanced organic materials. bldpharm.com
Exploration of Optical and Electron Acceptor Properties
The benzothiazole core is known to be an electron-deficient system, and this property can be fine-tuned by the substituents on the ring. The fluorine and methoxy groups on this compound influence its electronic characteristics, making it a subject of interest for its potential optical and electron-accepting properties. These characteristics are fundamental for the development of materials used in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Research in this area focuses on synthesizing and characterizing novel materials derived from this and related compounds to assess their performance in electronic devices.
Applications in Advanced Organic Materials Development
The development of advanced organic materials is a key area where this compound finds its application. It is used as a monomer or a precursor in the synthesis of polymers and other materials with tailored properties. bldpharm.com For instance, its incorporation into the backbone of a polymer can enhance thermal stability, modify solubility, and introduce specific electronic or optical functions. These materials are being investigated for a range of high-tech applications, including but not limited to, advanced coatings, membranes, and components for electronic and photonic devices. bldpharm.com
Medicinal Chemistry Applications: Design Principles and Biological Target Interactions
Benzo[d]thiazole as a Privileged Heterocyclic Scaffold in Medicinal Chemistry
The benzo[d]thiazole scaffold is a prominent heterocyclic structure in the field of medicinal chemistry, recognized for its wide array of pharmacological activities. benthamscience.comnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a crucial core for numerous synthetic and natural bioactive compounds. benthamscience.comresearchgate.net Its structural and electronic properties make it a versatile building block in the design of novel therapeutic agents. researchgate.netnih.gov The benzothiazole (B30560) nucleus is a key feature in drugs with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. benthamscience.comresearchgate.nettandfonline.com
The significance of the benzothiazole scaffold lies in its ability to interact with various biological targets with high affinity. nih.gov This has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, distinct biological receptors. researchgate.netrsc.org The chemical stability and the capacity for rational incorporation of different functional groups further enhance its utility in drug discovery. researchgate.net Researchers have extensively explored benzothiazole derivatives for their potential to modulate the activity of enzymes and receptors involved in a range of diseases. nih.govnih.gov The broad spectrum of biological activities exhibited by benzothiazole-containing compounds underscores their importance in the ongoing development of new and effective medicines. benthamscience.comnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function Modulation
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, these studies are crucial for optimizing their therapeutic potential. benthamscience.com Research has shown that substitutions at various positions on the benzothiazole ring system can significantly impact their pharmacological effects. benthamscience.com
Specifically, modifications at the C-2 and C-6 positions of the benzothiazole nucleus have been identified as key determinants of biological activity. benthamscience.com For instance, the introduction of different substituents at these positions can modulate the compound's interaction with its biological target, leading to enhanced potency or selectivity. SAR analyses have highlighted that electron-withdrawing groups can increase the bioactivity of certain benzothiazole derivatives. researchgate.net
In the context of antifungal agents, SAR studies of benzothiazole derivatives have led to the identification of compounds with broad-spectrum activity. rsc.org By systematically modifying the scaffold and side chains, researchers have been able to expand the antifungal spectrum and gain new insights into the structural requirements for activity. rsc.org These studies are often supported by molecular docking simulations to visualize the binding interactions and rationalize the observed SAR data. nih.govnih.gov The insights gained from SAR studies are invaluable for the rational design of more effective and targeted benzothiazole-based therapeutic agents. nih.gov
Rational Design Strategies for Optimizing Bioactivity
Rational drug design is a key strategy in medicinal chemistry that aims to develop new therapeutic agents based on a detailed understanding of the biological target and the mechanism of action. nih.gov For benzothiazole derivatives, this approach involves the strategic modification of the core structure to enhance desired pharmacological properties while minimizing off-target effects. escholarship.org The design of novel benzothiazole compounds often leverages the known SAR data to guide the incorporation of specific functional groups. nih.govescholarship.org
One successful application of rational design in this context is the development of potent and selective enzyme inhibitors. nih.gov For example, based on the structural features of known inhibitors, new benzothiazole derivatives have been designed to target specific enzymes like BACE-1, which is implicated in Alzheimer's disease. nih.gov This process often involves computational methods such as molecular docking to predict the binding affinity and mode of interaction of the designed compounds with the target protein. nih.govnih.gov
The ultimate goal of these rational design strategies is to create compounds with optimized bioactivity, improved pharmacokinetic profiles, and reduced toxicity. escholarship.org By combining synthetic chemistry with computational modeling and biological evaluation, researchers can efficiently explore the chemical space around the benzothiazole scaffold to identify promising new drug candidates. rsc.orgnih.gov
The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net In the context of benzothiazole derivatives, the presence of a fluorine atom, such as in 2-Fluoro-4-methoxybenzo[d]thiazole, can significantly influence the compound's lipophilicity and binding affinity. evitachem.com
Fluorine is highly electronegative and can alter the electronic properties of the molecule, which in turn can affect its ability to interact with biological targets. researchgate.net The substitution of a hydrogen atom with a fluorine atom can lead to a higher binding affinity for the target receptor or enzyme. researchgate.net Furthermore, the small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.
The increased lipophilicity resulting from fluorination can improve a compound's ability to cross cell membranes, potentially leading to better bioavailability. evitachem.com This is a crucial factor in drug design, as it determines the extent to which the drug can reach its site of action. The strategic placement of fluorine atoms on the benzothiazole scaffold is therefore a key consideration in the rational design of new and more effective therapeutic agents. researchgate.net
Generally, the introduction of a methoxy (B1213986) group can increase the polarity of a molecule, which may lead to improved aqueous solubility. Enhanced solubility is often desirable for drug candidates as it can facilitate formulation and improve absorption.
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action is crucial for the development of any new therapeutic agent. For benzothiazole derivatives, research has focused on elucidating how these compounds exert their biological effects at the molecular level. nih.govnih.gov These investigations often involve a combination of biochemical assays, cell-based studies, and computational modeling. nih.govrsc.org
One of the key areas of investigation is the interaction of benzothiazole compounds with specific biological targets, such as enzymes or receptors. nih.govnih.gov For example, studies have shown that certain benzothiazole derivatives can inhibit the activity of enzymes that are critical for the survival of pathogens or the progression of diseases like cancer and Alzheimer's. tandfonline.comrsc.org
Further research has delved into the downstream signaling pathways affected by these compounds. For instance, some benzothiazole derivatives have been found to block the phosphorylation of key signaling proteins, thereby inhibiting cancer cell proliferation and inducing apoptosis. nih.gov By unraveling these molecular mechanisms, scientists can gain a deeper understanding of the therapeutic potential of benzothiazole derivatives and identify new avenues for drug development. nih.gov
Enzyme inhibition is a major mechanism through which many drugs exert their therapeutic effects. Benzothiazole derivatives have been extensively studied as inhibitors of various enzymes. nih.govtandfonline.comnih.gov These studies are critical for identifying the specific molecular targets of these compounds and for understanding their potential therapeutic applications. nih.govnih.gov
For example, novel benzothiazole derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov Other studies have focused on the inhibition of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). rsc.orgrsc.org Certain benzothiazole compounds have demonstrated the ability to dually inhibit both of these enzymes, which is a promising strategy for the treatment of this neurodegenerative disease. rsc.org
The inhibitory activity of these compounds is typically quantified by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govrsc.org These studies often involve in vitro assays using purified enzymes and specific substrates. nih.govrsc.org The data from these enzyme inhibition studies provide valuable information for the further optimization of benzothiazole-based drug candidates. nih.gov
Receptor Binding Interactions
Specific data on the receptor binding interactions of this compound are not available in published research. However, the benzothiazole scaffold is a common feature in molecules designed to interact with various biological targets. The binding of such compounds is typically investigated through molecular docking studies.
For instance, in the development of potential anticancer agents, derivatives of 2-aminothiazole-4-carboxamide (B58295) were studied for their interaction with the ATP binding site of the CHK1 protein. X-ray crystallography revealed a 'U-shaped' conformation of the inhibitor within the binding site, highlighting key interactions. Similarly, molecular docking has been used to study the binding of fluorinated benzotriazole (B28993) derivatives to the colchicine-binding site of tubulin, a key target for microtubule-destabilizing agents. nih.gov In the context of antibacterial research, docking studies have explored the interactions of benzothiazole derivatives with enzymes like the DprE1 enzyme in Mycobacterium tuberculosis and the active site of S. aureus DNA gyrase. researchgate.net These studies typically identify crucial interactions such as hydrogen bonds and hydrophobic (arene-arene) interactions that are essential for ligand affinity and selectivity. nih.gov
Modulation of Biochemical Pathways
Computational Methods in Drug Design and Optimization
Ligand-Based and Structure-Based Drug Design Approaches
While no computational design studies have been published specifically for this compound, both ligand-based and structure-based methods are central to the discovery of drugs containing the thiazole and benzothiazole scaffold.
Structure-Based Drug Design: This approach relies on the known three-dimensional structure of a biological target. For example, in the development of inhibitors for the SARS-CoV-2 main protease, the known structure of the enzyme was used to design new thiazole-based compounds. nih.gov Molecular docking simulations place potential drug candidates into the target's binding site to predict their binding conformation and affinity. This method was employed in the design of benzo nih.govsigmaaldrich.comimidazo[2,1-b]thiazole derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, using the structure of the EGFR complex as a starting point. mdpi.com
Ligand-Based Drug Design: When the 3D structure of the target is unknown, this approach uses the properties of known active ligands. A common strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a different one (like a benzothiazole) while aiming to maintain the key interactions necessary for biological activity. mdpi.comcymitquimica.com This was used to create novel thiazole derivatives based on the structure of the approved drug nitazoxanide. nih.gov
Prediction of Pharmacokinetic Properties (excluding ADMET results)
Specific predicted pharmacokinetic properties for this compound are not documented. However, in silico (computational) tools are routinely used to predict the pharmacokinetic profiles of new chemical entities in the early stages of drug discovery, helping to identify candidates with a higher probability of success. nih.gov
These predictions focus on key physicochemical properties that influence a drug's behavior in the body. Properties frequently calculated include:
Molecular Weight (MW): Affects absorption and diffusion.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA): Relates to a molecule's ability to cross cell membranes.
Hydrogen Bond Donors and Acceptors: Important for solubility and receptor binding.
For various thiazole derivatives, computational models have been used to predict these properties to ensure they fall within acceptable ranges for potential drug candidates, often guided by frameworks like Lipinski's Rule of Five. researchgate.net The introduction of fluorine, a common strategy in medicinal chemistry, can significantly alter these properties, often improving metabolic stability and membrane permeability. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Green Synthetic Methodologies
The synthesis of benzothiazoles is a well-established field, yet there remains considerable scope for the development of more efficient, sustainable, and environmentally benign methodologies for preparing 2-Fluoro-4-methoxybenzo[d]thiazole. Future research should prioritize "green" chemistry principles to minimize waste and energy consumption.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . For related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, microwave irradiation in solvent-free conditions has been shown to produce high yields in significantly shorter reaction times compared to conventional heating methods. nih.gov Applying this technique to the synthesis of this compound could offer similar advantages, involving the cyclization of an appropriate o-aminothiophenol derivative with a suitable reagent.
Another key direction is the use of water as a reaction medium . researchgate.net Developing synthetic routes in aqueous systems would drastically reduce the reliance on volatile and often toxic organic solvents, aligning with the principles of green chemistry. researchgate.net Furthermore, exploring solid-phase synthesis , potentially assisted by microwave irradiation, could facilitate the creation of derivative libraries by anchoring the benzothiazole (B30560) scaffold to a resin, allowing for sequential modifications and easy purification. researchgate.net This approach is particularly valuable for combinatorial chemistry applications. researchgate.net
| Synthetic Method | Key Advantages | Potential Application to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free options. nih.gov | Rapid and efficient cyclization to form the core benzothiazole ring. |
| Synthesis in Aqueous Media | Environmentally friendly, reduced toxicity and waste. researchgate.net | Development of a sustainable manufacturing process. |
| Solid-Phase Synthesis | Amenable to automation and combinatorial library generation. researchgate.net | Systematic synthesis of a wide range of derivatives for screening. |
| Hantzsch Thiazole (B1198619) Synthesis | A classic and versatile method for forming the thiazole ring. nih.govarabjchem.org | Synthesis starting from α-haloketones and a thiourea (B124793) equivalent. |
Exploration of Undiscovered Chemical Reactivity and Catalysis
The chemical reactivity of the 2-fluoro-4-methoxy-substituted benzothiazole ring is a rich area for investigation. The fluorine atom at the 2-position is a particularly interesting feature, as its high electronegativity can influence the reactivity of the entire heterocyclic system, making it a potential site for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net
Future studies could explore the functionalization of this compound through various reactions:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring, compounded by the fluorine atom, could allow for the displacement of the fluorine by various nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to a diverse range of 2-substituted derivatives. rsc.org
Metal-Catalyzed Cross-Coupling: The C-F bond, while strong, can be activated under certain conditions for cross-coupling reactions, enabling the introduction of alkyl, aryl, or other functional groups. rsc.org
Radical-Based Alkylations: Investigating radical reactions could uncover novel pathways for C-H functionalization on the benzene (B151609) portion of the molecule or other unique transformations. rsc.org
Beyond its own reactivity, this compound could serve as a ligand or building block in catalysis. Thiazole-containing structures have been incorporated into covalent triazine frameworks (CTFs) , which have demonstrated significant photocatalytic activity for hydrogen production and the degradation of organic pollutants. rsc.org The specific electronic properties imparted by the fluoro and methoxy (B1213986) groups could be harnessed to develop novel photocatalysts with enhanced efficiency and stability. rsc.org
Advanced Computational Modeling for Predictive Chemical Biology
Computational chemistry offers powerful tools to predict the properties and biological activity of this compound and its derivatives, guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) and ab initio methods can be employed to gain a fundamental understanding of the molecule's electronic structure. nih.gov These calculations can predict:
Molecular geometry and conformation.
Vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. nih.gov
Electron distribution, dipole moment, and electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov
For predictive chemical biology, molecular docking is an invaluable technique. By modeling the interaction of this compound derivatives with the active sites of biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This approach has been successfully used for other benzothiazoles in targeting enzymes like dihydrofolate reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netarabjchem.org Docking studies could help identify potential anticancer or antimicrobial targets for this specific compound. researchgate.netnih.govarabjchem.org
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Molecular structure, vibrational spectra, electronic properties. nih.gov | Correlating theoretical data with experimental results; understanding structure-property relationships. |
| Molecular Docking | Binding modes, binding affinity to protein targets. researchgate.netnih.govarabjchem.org | Identifying potential biological targets; guiding the design of new, more potent derivatives. |
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the therapeutic potential of the this compound scaffold, a systematic approach combining combinatorial chemistry and high-throughput screening (HTS) is essential.
The development of a robust solid-phase or solution-phase synthetic route, as discussed in section 9.1, would be the first step. This would enable the creation of a combinatorial library of derivatives, where the core structure is systematically modified at various positions. researchgate.net For instance, different substituents could be introduced by varying the initial building blocks or by post-synthesis modification of the core molecule.
Once a library is generated, HTS methods, such as the MTT assay for cytotoxicity, can be used to rapidly screen thousands of compounds for activity against various cancer cell lines or microbial strains. researchgate.net This allows for the efficient identification of "hit" compounds and the elucidation of Structure-Activity Relationships (SAR) . nih.govnih.gov SAR studies, which correlate specific structural features with biological activity, are critical for optimizing the lead compounds to enhance potency and reduce toxicity. nih.govnih.gov The synthesis and evaluation of a series of related 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) serves as a successful template for this approach. nih.govnih.gov
Potential for Applications in Emerging Fields Beyond Traditional Medicinal Chemistry
While medicinal chemistry is a primary focus for benzothiazole derivatives, the unique electronic and photophysical properties of the this compound scaffold suggest potential applications in several emerging fields.
Materials Science: Thiazole-based compounds are being explored for their use in advanced materials.
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the benzothiazole ring can impart useful photoluminescent properties. researchgate.net By tuning the molecular structure, it may be possible to develop derivatives of this compound that function as efficient emitters or host materials in OLED devices.
Luminescent Sensors: Thiazole-containing Metal-Organic Frameworks (MOFs) have been shown to act as luminescent sensors for detecting various analytes. researchgate.net The this compound unit could be incorporated as a ligand into MOFs or coordination polymers, where its fluorescence might be quenched or enhanced upon binding to specific ions or molecules. researchgate.net
Photonics: Small molecules based on the related thiazolo[5,4-d]thiazole (B1587360) core have shown promise for solid-state applications like phosphor-converted color-tuning and white-light emission. rsc.org This suggests that this compound derivatives could be investigated for similar photonic and optoelectronic devices. rsc.org
Environmental Science: As mentioned previously, thiazole-containing covalent triazine frameworks have shown excellent performance as photocatalysts for environmental remediation, such as degrading pollutants in water, and for producing clean energy in the form of hydrogen. rsc.org The specific electronic tuning provided by the fluorine and methoxy groups on the benzothiazole ring could lead to the development of highly efficient and selective photocatalysts. rsc.org
Q & A
Basic: What are the optimal synthetic routes for 2-fluoro-4-methoxybenzo[d]thiazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of substituted benzothiazole precursors with fluorinated and methoxylated aryl groups. Key steps include:
- Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) to form the benzo[d]thiazole core .
- Halogenation : Selective fluorination at the 2-position via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) .
- Methoxy group introduction : O-Methylation of hydroxy precursors with methyl iodide/K₂CO₃ in DMF .
Critical Parameters : - Temperature control (<60°C) prevents decomposition of the thiazole ring.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Basic: How can spectroscopic techniques (NMR, LC-MS) confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR :
- LC-MS :
- ESI-MS in positive mode detects [M+H]⁺ ions; exact mass confirms molecular formula (e.g., C₈H₅FNO₂S: calc. 198.0064, obs. 198.0067) .
- IR Spectroscopy :
- Thiazole C=N stretch at ~1600 cm⁻¹; C-F stretch at 1220–1150 cm⁻¹ .
Advanced: What computational strategies predict the bioactivity of this compound against antimicrobial targets?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
- Validation :
Advanced: How do substituent effects (fluoro vs. methoxy) alter the photophysical properties of benzo[d]thiazole-based iridium complexes?
Methodological Answer:
- Experimental Design :
- Key Findings :
- Theoretical Analysis :
Advanced: What mechanistic insights resolve contradictions in reported thiazole ring formation yields?
Methodological Answer:
Contradiction : Yields vary (45–85%) across studies using similar precursors.
Resolution Strategies :
- Reaction Monitoring :
- In situ FTIR tracks thiazole intermediate formation (e.g., loss of NH₃ at 3400 cm⁻¹) .
- Byproduct Analysis :
- LC-MS identifies competing pathways (e.g., oxidative dimerization or hydrolysis) .
- Catalyst Screening :
- CuI/1,10-phenanthroline accelerates cyclization (yield ↑20%) vs. uncatalyzed routes .
Recommendation : Optimize solvent polarity (e.g., DMSO > DMF) to suppress side reactions .
- CuI/1,10-phenanthroline accelerates cyclization (yield ↑20%) vs. uncatalyzed routes .
Basic: What in vitro assays evaluate the anticancer potential of this compound derivatives?
Methodological Answer:
- Cytotoxicity Screening :
- Apoptosis Markers :
- Target Validation :
Advanced: How does the thiazole ring’s electronic structure influence its role in organic photovoltaic (OPV) materials?
Methodological Answer:
- Device Fabrication :
- Performance Metrics :
- Degradation Studies :
Advanced: What strategies address low solubility of this compound in aqueous biological assays?
Methodological Answer:
- Prodrug Design :
- Nanoformulation :
- Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) via nanoprecipitation. Load efficiency >80% .
- Co-solvent Systems :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
